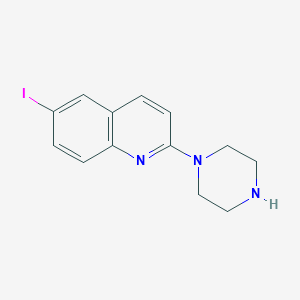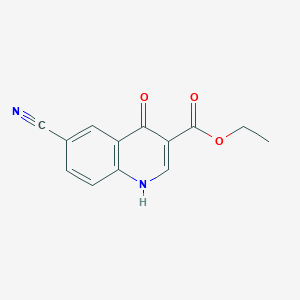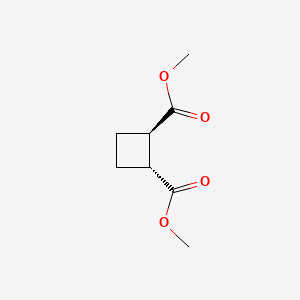
1,2-Cyclobutanedicarboxylic acid, dimethyl ester, trans-
Overview
Description
Trans-1,2-cyclobutanedicarboxylic acid, dimethyl ester (CAS Registry Number: 7371-67-7) is a chemical compound with the formula C₈H₁₂O₄. It belongs to the class of cyclobutanedicarboxylic acid esters. The molecular weight of this compound is 172.1785 g/mol . The IUPAC Standard InChI for trans-1,2-cyclobutanedicarboxylic acid, dimethyl ester is InChI=1S/C8H12O4/c1-11-7(9)5-3-4-6(5)8(10)12-2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 .
Scientific Research Applications
Synthesis of Biologically Active Compounds : Graziano et al. (1992) explored the thermal [2+2] cycloaddition of 1,1-dimethoxyalkenes to acetylenic esters, a process that yields functionalized 3,3-dimethoxycyclobutenes. These compounds are precursors for naturally occurring products and biologically active compounds (Graziano et al., 1992).
Solid-State Photochemistry : The study by Lahav & Schmidt (1967) delved into the solid-state photochemistry of muconic acid derivatives, including dimethyl trans,trans-muconate. They observed that these compounds undergo reactions in the solid state upon irradiation, forming vinyl-substituted cyclobutanes (Lahav & Schmidt, 1967).
Preparation and Resolution : Brune, Herbowski, and Neibecker (1996) described a process for the quantitative isomerization of 1,2-cyclobutanedicarboxylic acid to its trans form, which was then resolved to its (+) and (-) forms. This study highlights the relevance of these compounds in synthetic chemistry (Brune et al., 1996).
Application in Organic Frameworks : Thuéry (2006) reported the solvothermal synthesis of novel uranyl-organic assemblages using 1,1-cyclobutanedicarboxylic acid. These assemblages highlight the potential of cyclobutanedicarboxylic acid derivatives in the construction of complex molecular architectures (Thuéry, 2006).
Photodimerization Studies : The research by Khan et al. (2008) on the [2 + 2] photodimerization of cinnamic acid derivatives, which are related to 1,2-Cyclobutanedicarboxylic acid, demonstrates the compound's relevance in understanding organic solid-state transformations (Khan et al., 2008).
properties
IUPAC Name |
dimethyl (1R,2R)-cyclobutane-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-7(9)5-3-4-6(5)8(10)12-2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPHXFVXUXMCLE-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499451 | |
| Record name | Dimethyl (1R,2R)-cyclobutane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7371-67-7 | |
| Record name | Dimethyl (1R,2R)-cyclobutane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



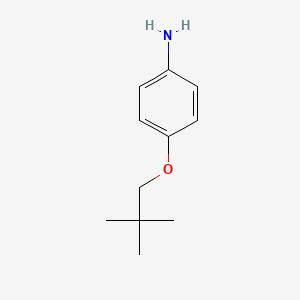


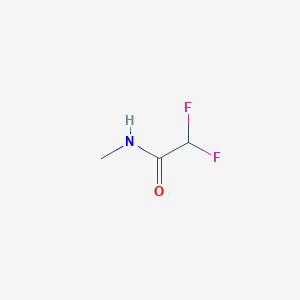
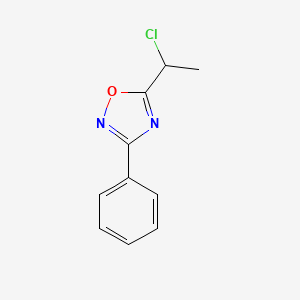
![4-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1626640.png)



